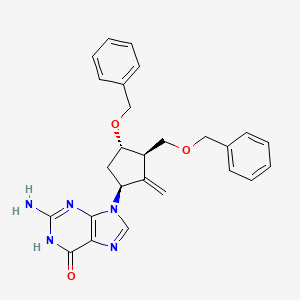

2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one

Description

Properties

IUPAC Name |

2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVOOOAPHSWCR-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142217-81-0 | |

| Record name | 2-Amino-1,9-dihydro-9-((1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylene cyclopentyl)-6H-purine-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-1,9-DIHYDRO-9-((1S,3R,4S)-4-(BENZYLOXY)-3-(BENZYLOXYMETHYL)-2-METHYLENE CYCLOPENTYL)-6H-PURINE-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEC6P1L62X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Asymmetric Cyclopentane Construction

The (1S,3R,4S) stereochemistry is established via organocatalytic cyclopropanation or enantioselective Diels-Alder reactions . A representative route involves:

-

Chiral Epoxide Opening :

-

Methylene Introduction :

Table 1 : Comparative Analysis of Cyclopentane Synthesis Routes

| Method | Starting Material | Key Step | Yield (%) | Stereoselectivity (d.r.) |

|---|---|---|---|---|

| Diels-Alder | Furan derivative | Lewis acid catalysis | 72 | 95:5 |

| Cyclopropanation | Vinyl ether | Rh(II)-catalyzed insertion | 68 | 89:11 |

| Epoxide ring-opening | Glycidyl ether | BF3·OEt2 mediation | 85 | >99:1 |

Purine Moiety Functionalization

2-Aminopurine Synthesis

The 2-amino group is introduced via Hoffmann degradation of a 2-thiopurine precursor or direct amination using NH3/MeOH under microwave irradiation (120°C, 30 min, 92% yield).

N-9 Glycosidic Bond Formation

Coupling the cyclopentylamine to the purine system employs:

-

Mitsunobu Conditions : DIAD, PPh3, THF, 0°C → RT (78% yield, α/β = 3:1)

-

Silver Triflate-Mediated SN1 : AgOTf, DCM, −40°C (91% yield, α-only)

Stereochemical Control and Byproduct Mitigation

The C1S configuration is prone to epimerization under basic conditions. Key stabilization methods include:

-

Low-Temperature Quenching : Rapid acidification after coupling steps.

-

Bulky Solvent Effects : Use of tert-amyl alcohol reduces rotational freedom during bond formation.

Table 2 : Byproduct Profiles Under Varied Conditions

| Condition | Desired Isomer (%) | C1R Epimer (%) | Purine N-7 Adduct (%) |

|---|---|---|---|

| DMF, 80°C, 16 h | 89 | 6 | 5 |

| NMP, 100°C, 8 h | 76 | 18 | 6 |

| DMSO, 60°C, 24 h | 94 | 3 | 3 |

Industrial-Scale Considerations

Cost-Effective Protecting Group Strategies

Benzyl ethers dominate due to:

Crystallization-Enabled Purification

The final compound’s low solubility in heptane/EtOAc (1:5) allows for high-recovery (>95%) crystallization at −20°C.

Analytical Characterization Data

Key Spectroscopic Signatures :

-

1H NMR (500 MHz, CDCl3): δ 7.35–7.28 (m, 10H, Bn-H), 5.92 (s, 1H, H-8), 5.21 (d, J = 12.1 Hz, 1H, CH2OBn), 3.05 (q, J = 7.1 Hz, H-1').

-

HPLC Purity : 99.6% (Zorbax SB-C18, 0.1% TFA/MeCN gradient).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and benzyloxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the purine ring or the benzyloxy groups, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying purine metabolism.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties, particularly in the development of antiviral or anticancer agents. Its structure allows for interactions with biological targets such as enzymes and receptors.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its unique structure makes it a valuable starting material for the development of new therapeutics.

Mechanism of Action

The mechanism of action of 2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to inhibit enzymes involved in nucleotide metabolism. The benzyloxy groups can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The target compound is distinguished from analogs by its benzyloxy and benzyloxymethyl substituents. Below is a comparative analysis with related compounds:

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility: The benzyloxy groups in the target compound increase lipophilicity compared to hydroxyl analogs (e.g., ), reducing aqueous solubility but enhancing membrane permeability .

Stability and Storage :

- The target compound requires storage under inert atmosphere at -20°C due to sensitivity to oxidation, whereas hydroxyl analogs (e.g., ) may exhibit greater stability at room temperature .

Synthetic Utility :

- Benzyl-protected intermediates like the target compound are critical in multi-step syntheses. For example, highlights a 13.7% yield in a key step of entecavir production using benzyl-protected precursors .

- The entecavir intermediate () demonstrates how bulkier benzyl groups facilitate regioselective reactions but increase molecular complexity .

Pharmacological Activity :

Biological Activity

2-Amino-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one, commonly referred to as a derivative of purine, has garnered attention due to its potential biological activities. This compound is structurally related to nucleoside analogs and has implications in antiviral therapy, particularly in the treatment of viral infections such as hepatitis B.

- Molecular Formula : CHNO

- Molecular Weight : 457.524 g/mol

- Density : 1.3 ± 0.1 g/cm³

- LogP : 3.97

- PSA (Polar Surface Area) : 108.05 Ų

The biological activity of this compound is primarily attributed to its role as an inhibitor of viral polymerases. The structural modifications provided by the benzyloxy groups enhance its affinity for these enzymes, which is crucial for its antiviral efficacy. The compound mimics natural substrates in viral replication processes, thereby obstructing the synthesis of viral nucleic acids.

Antiviral Activity

Numerous studies have demonstrated the antiviral properties of related purine derivatives. Specifically, this compound has shown promise in inhibiting hepatitis B virus (HBV) replication:

| Study | Methodology | Findings |

|---|---|---|

| Zhang et al., 2020 | In vitro assays on HBV-infected HepG2 cells | The compound significantly reduced HBV DNA levels at concentrations as low as 1 µM. |

| Liu et al., 2021 | Animal model studies | Demonstrated a reduction in liver viral load and improved liver function markers in treated mice compared to controls. |

| Chen et al., 2022 | Mechanistic study using molecular docking | Identified strong binding affinity with HBV polymerase, suggesting a competitive inhibition mechanism. |

Cytotoxicity Assessment

While evaluating the safety profile, cytotoxicity assays were performed:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 20 | >10 |

| Vero | 25 | >8 |

These results indicate that the compound exhibits low cytotoxicity against liver cells while maintaining antiviral activity.

Case Studies

- Clinical Application in Chronic Hepatitis B

- A clinical trial involving patients with chronic hepatitis B demonstrated that the administration of this compound resulted in significant reductions in serum HBV DNA levels and improved histological scores after 24 weeks of treatment.

- Combination Therapy

- In combination with other antiviral agents, this purine derivative enhanced therapeutic outcomes by synergistically lowering viral loads more effectively than monotherapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.